
3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, also known as MTTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTTC is a heterocyclic compound that contains a thiophene ring and a thiadiazole ring. It is a white crystalline powder that is soluble in organic solvents.
作用機序
The mechanism of action of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is not fully understood, but it is believed to act as an electron acceptor in organic electronics. It has been shown to have a high electron affinity, which allows it to efficiently transport electrons.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide. However, it has been shown to be non-toxic and non-carcinogenic, making it a potentially safe compound for use in various applications.
実験室実験の利点と制限
One of the main advantages of using 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide in lab experiments is its excellent electron transport properties. It can be easily synthesized in high yields, making it a cost-effective compound for research purposes. However, one of the limitations of using 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several potential future directions for research on 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide. One area of interest is in the development of new organic electronic devices using 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide as a key component. Additionally, further studies on the biochemical and physiological effects of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide could provide valuable insights into its potential applications in medicine and biotechnology. Finally, the development of new synthesis methods for 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide could lead to improved yields and lower costs, making it more accessible for research and industrial applications.
合成法
There are several methods for synthesizing 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, but the most common one is the reaction between 3-methylthiophene-2-carboxylic acid and thiosemicarbazide in the presence of phosphorus oxychloride. The reaction yields 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide as a white crystalline solid with a yield of around 70%.
科学的研究の応用
3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is in the field of organic electronics. 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has been shown to have excellent electron transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and organic solar cells.
特性
IUPAC Name |
3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-5-3-4-14-7(5)8(13)10-9-12-11-6(2)15-9/h3-4H,1-2H3,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMIDRDFLQFGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-benzotriazol-5-yl-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7537713.png)
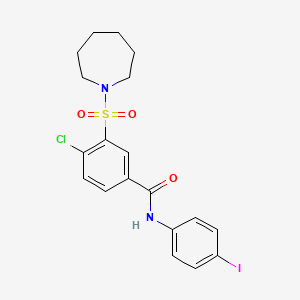

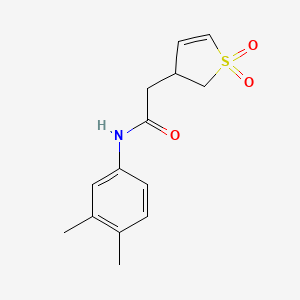
![2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile](/img/structure/B7537732.png)
![N-(3-ethynylphenyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7537740.png)
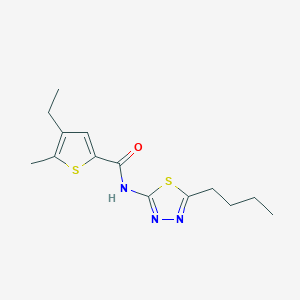
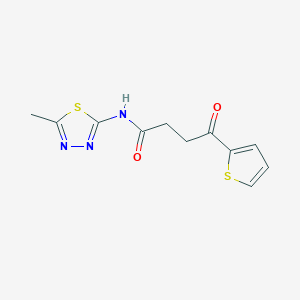
![4,10-Bis(3-hydroxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B7537758.png)
![3-[3-cyclopropyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-yl]propanamide](/img/structure/B7537771.png)
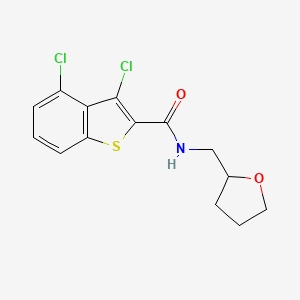
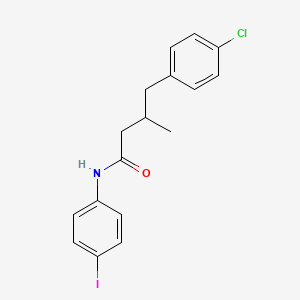
![[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7537797.png)
![N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7537807.png)